molecular formula C26H28N2O B14229725 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide CAS No. 827310-00-9

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide

Cat. No.: B14229725
CAS No.: 827310-00-9
M. Wt: 384.5 g/mol
InChI Key: WRBMEYKOZIOREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Acylation: The isoquinoline core can be acylated using acetic anhydride or acetyl chloride to introduce the acetamide group.

    N-Alkylation: The final step involves the N-alkylation of the acetamide with 3,3-diphenylpropyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-phenylpropyl)acetamide
  • 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylbutyl)acetamide

Uniqueness

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide is unique due to its specific structural features, such as the presence of the 3,3-diphenylpropyl group, which may confer distinct biological activity and chemical reactivity compared to similar compounds.

Properties

CAS No.

827310-00-9

Molecular Formula

C26H28N2O

Molecular Weight

384.5 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,3-diphenylpropyl)acetamide

InChI

InChI=1S/C26H28N2O/c29-26(20-28-18-16-21-9-7-8-14-24(21)19-28)27-17-15-25(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-14,25H,15-20H2,(H,27,29)

InChI Key

WRBMEYKOZIOREC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.